molecular formula C6H9ClO3 B044779 Butanoic acid, 4-chloro-4-oxo-, ethyl ester CAS No. 14794-31-1

Butanoic acid, 4-chloro-4-oxo-, ethyl ester

Cat. No. B044779
CAS RN: 14794-31-1
M. Wt: 164.59 g/mol
InChI Key: IXZFDJXHLQQSGQ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-chloro-4-oxo-, ethyl ester is a chemical compound with the formula C6H9ClO3 . It has a molecular weight of 164.587 . Other names for this compound include Propionic acid, 3-(chloroformyl)-, ethyl ester; β-Carbethoxypropionyl chloride; β-Ethoxycarbonylpropionyl chloride; Ethyl succinoyl chloride; Ethyl succinyl chloride; Ethyl 3-(chloroformyl)propionate; 3-Carboethoxypropionyl chloride; Ethyl 4-chloro-4-oxobutanoate .


Molecular Structure Analysis

The molecular structure of Butanoic acid, 4-chloro-4-oxo-, ethyl ester can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point of Butanoic acid, 4-chloro-4-oxo-, ethyl ester is 88-90 °C at 11 mm Hg . Its density is 1.155 g/mL at 25 °C .

properties

IUPAC Name

ethyl 4-chloro-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZFDJXHLQQSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065818
Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butanoic acid, 4-chloro-4-oxo-, ethyl ester

CAS RN

14794-31-1
Record name Ethyl succinyl chloride
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Ethyl 3-(chloroformyl)propionate
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Record name Ethyl 4-chloro-4-oxobutanoate
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Synthesis routes and methods

Procedure details

In the same way as in Example 15, the intermediate 2 is reacted with 2-(3-ethoxycarbonylpropanoylamino)benzoic acid obtained by reaction of anthranilic acid with ethyl 3-chlorocarbonylpropanoate in CH2Cl2 in the presence of triethylamine, according to a method adapted from Tetrahedron Lett. 50 (1994) 34, 10331. The product is purified by flash chromatography on a column of silica, eluting with the solvent C/A30.
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Q & A

Q1: What are the primary applications of Ethyl succinyl chloride in chemical synthesis?

A1: Ethyl succinyl chloride serves as a versatile building block in organic synthesis. It acts as a precursor for introducing specific functionalities into larger molecules. For instance, it's used in the synthesis of:

  • α-Keto Esters: [] Platinum-catalyzed C–H acylation of compounds like 2-aryloxypyridines with ethyl chlorooxoacetate produces α-keto esters, valuable intermediates in organic synthesis. Interestingly, ethyl chlorooxoacetate demonstrates higher reactivity than ethyl succinyl chloride in this reaction. [] You can find more information about this reaction in the paper titled "Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate" available on Semantic Scholar: .
  • γ-Keto Esters: [] Ethyl succinyl chloride successfully reacts with 2-(2-methylphenoxy)pyridine to yield γ-keto esters. []
  • Aminolevulinic Acid (ALA): [] ALA, a precursor to hemoglobin and a photodynamic drug, can be synthesized starting with ethyl succinyl chloride. The process involves cyanidation, reduction, and hydrolysis. [] For a deeper dive into this process, refer to the paper "Research on synthesization of aminolevulinic acid" on Semantic Scholar: .
  • Estradiol Ester Derivatives: [] Reacting estradiol with ethyl succinyl chloride through esterification yields estradiol ester derivatives. Some of these derivatives have shown promising anti-tumor activity in vitro against breast cancer cell lines. [] More details on these findings can be found in the paper "Synthesis and Anti-tumor Activity Evaluation of Estradiol Ester Derivatives" on Semantic Scholar: .
  • Pyrimido Annulated Analogues: [] Ethyl succinyl chloride plays a crucial role in the multi-step synthesis of pyrimido annulated analogues of carbazolo condensed azepinones, compounds with potential medicinal applications, including analgesic activity. []

Q2: How is ethyl succinyl chloride typically synthesized?

A2: Two main synthetic routes are commonly employed:

  • From Succinic Anhydride: [] Ethyl succinyl chloride can be prepared by reacting succinic anhydride with ethanol and thionyl chloride. This method involves esterification followed by acidylation. Optimal yields (82%) are achieved with a 1:1.2:1.2 molar ratio of succinic anhydride:alcohol:thionyl chloride, an esterification temperature of 80°C for 1 hour, and an acidylation temperature of 95°C for 3 hours. []
  • From Monoethyl Succinate: [] An alternative approach uses monoethyl succinate and thionyl chloride as starting materials. Research indicates that a 1.6:1 molar ratio of thionyl chloride to monoethyl succinate at a reaction temperature of 43°C for 3 hours results in a 95% yield of ethyl succinyl chloride. []

Q3: What is the role of ethyl succinyl chloride in the preparation of reinforced poly (butylene succinate) composite fibers?

A3: Ethyl succinyl chloride is a key component in the synthesis of reinforced poly (butylene succinate)/ethyl succinyl chloride cellulose nanocrystal composite fibers. [] While the provided abstract doesn't delve into the specific reaction mechanism, it highlights the significance of ethyl succinyl chloride in creating these composite materials. [] These composite fibers are likely to have applications in various fields due to their enhanced properties.

Q4: Are there alternative methods for synthesizing compounds typically made using ethyl succinyl chloride?

A4: Yes, research is ongoing to discover and optimize alternative synthetic routes for compounds traditionally synthesized using ethyl succinyl chloride. This is particularly relevant for ALA production. For example, utilizing starting materials like furfurylamine, tetrahydrofurfurylamine, 5-hydroxymethyl furfural, levulinic acid, monomethyl malonic acid, and glycine presents alternative pathways for ALA synthesis. [] Each of these methods has its advantages and disadvantages in terms of yield, cost, and environmental impact.

Q5: What spectroscopic data is available for characterizing ethyl succinyl chloride?

A5: While the provided abstracts don't delve into detailed spectroscopic characterization of ethyl succinyl chloride, standard techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed to confirm its structure and purity. [] For example, in the synthesis of propyl-bridged biferrocenyl substituted pyridazinone, researchers confirmed the final compound's structure using IR, 1H NMR, and MS. []

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